ERG240

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

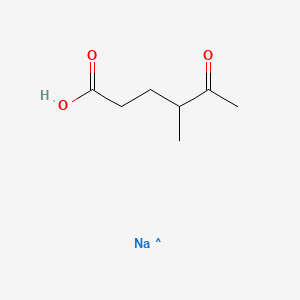

Molecular Formula |

C7H12NaO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

InChI |

InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10); |

InChI Key |

OZCBVJCPUSOCRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

ERG240 mechanism of action in macrophages

An In-depth Technical Guide to the Mechanism of Action of ERG240 in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor that targets the metabolic enzyme Branched-Chain Amino Acid Transaminase 1 (BCAT1).[1][2][3] In the context of immunology, this compound has demonstrated significant anti-inflammatory properties by modulating the function of macrophages, key cells in the innate immune system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in macrophages, detailing its impact on cellular metabolism, key signaling pathways, and functional outcomes. The information presented herein is synthesized from peer-reviewed research and is intended to provide a deep understanding for researchers and professionals in drug development.

Core Mechanism: Inhibition of BCAT1 and Metabolic Reprogramming

The primary molecular target of this compound is BCAT1, the predominant isoform of the branched-chain aminotransferase enzyme found in human primary macrophages.[1][2][4] this compound, a structural analogue of the amino acid leucine, competitively inhibits the transaminase activity of BCAT1.[1][4][5] This inhibition is the initiating event that leads to a cascade of downstream effects, fundamentally reprogramming the metabolic state of activated macrophages.

Upon activation, such as by lipopolysaccharide (LPS), macrophages undergo a metabolic shift characterized by increased glycolysis and a "broken" Krebs cycle (Tricarboxylic Acid or TCA cycle) to support a pro-inflammatory state.[5][6][7] this compound intervenes in this process. Selective inhibition of BCAT1 by this compound results in decreased oxygen consumption and reduced glycolysis in activated macrophages.[1][2][4][8] This metabolic reprogramming shifts the macrophages away from a pro-inflammatory phenotype.[9]

Key Signaling Pathways Modulated by this compound

The metabolic shift induced by this compound is mediated through two principal signaling pathways.

The BCAT1-IRG1-Itaconate Axis

In LPS-activated macrophages, the Krebs cycle is disrupted to produce specific metabolites that support inflammation.[7] One such key metabolite is itaconate, which is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1][7]

This compound treatment dramatically reduces the expression of IRG1 at both the mRNA and protein levels in LPS-stimulated macrophages.[1][3] This leads to a significant decrease in the production of itaconate.[1][2][4] By blocking BCAT1 activity, this compound effectively repairs the "broken" Krebs cycle, reducing the accumulation of pro-inflammatory metabolites and pushing the cell towards a less inflammatory state.[5][10][11]

Caption: this compound inhibits BCAT1, downregulating IRG1 and itaconate production.

Activation of the NRF2 Antioxidant Pathway

A second critical mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[12][13] BCAT1 inhibition by this compound in LPS-stimulated macrophages leads to the upregulation of NRF2 and its target genes.[13] This pathway is a master regulator of the cellular antioxidant response.

The activation of NRF2 results in several anti-oxidant effects:

-

Increased Glutathione (GSH) Pathway Metabolites : LC-MS analysis shows a general increase in metabolites of the GSH pathway, a primary cellular antioxidant system.[12][13]

-

Reduced Reactive Oxygen Species (ROS) : this compound treatment reduces NADPH oxidase (NOX)-derived ROS in activated macrophages.[10][12][13]

-

Decreased Oxidative Stress Markers : The compound reduces LPS-induced accumulation of ferritin, an intracellular marker of oxidative stress.[12][13]

This NRF2-mediated antioxidant response contributes significantly to the overall anti-inflammatory phenotype by mitigating oxidative stress, a key component of the inflammatory response.

Caption: this compound-mediated BCAT1 inhibition activates the NRF2 antioxidant pathway.

Functional Consequences in Macrophages

The metabolic and signaling changes induced by this compound translate into significant functional alterations in macrophages.

Suppression of Pro-Inflammatory Phenotype

This compound treatment promotes a less pro-inflammatory macrophage phenotype.[9] This is evidenced by a shift in the transcriptome of activated macrophages, characterized by:

-

Downregulation of M1-like markers : Genes such as Nos2 and Il6 are downregulated.[4]

-

Upregulation of M2-like markers : Transcripts associated with an anti-inflammatory or resolving phenotype are upregulated.[4]

-

Reduced Pro-inflammatory Cytokines : Long-term exposure (24h) to this compound reduces IL-1β levels, and short-term exposure reduces TNF and NOS2 expression.[1]

-

Downregulation of Interferon (IFN)-inducible GTPase pathway : This signature pathway, associated with inflammation, is significantly downregulated.[1]

Inhibition of Macrophage Migration and Infiltration

A key finding with therapeutic implications is the ability of this compound to inhibit macrophage movement.

-

In Vitro Migration : this compound suppresses the migration of bone marrow-derived macrophages (BMDMs) in a dose-dependent manner, with an IC50 of approximately 5-10 mM.[1][9] Importantly, this effect is not due to cytotoxicity, as this compound does not affect cell viability at effective concentrations.[1][9]

-

In Vivo Infiltration : In animal models of inflammatory disease, such as collagen-induced arthritis (CIA) in mice and crescentic glomerulonephritis in rats, oral administration of this compound significantly reduces the infiltration of macrophages into inflamed tissues like joints and kidneys.[1][4][5][9] This reduction in macrophage accumulation at the site of inflammation is a crucial component of its therapeutic effect.[2]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on macrophages.

Table 1: In Vitro Effects of this compound on Macrophages

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Migration (IC50) | Murine BMDM | This compound | ~5-10 mM | [1][9] |

| Cell Viability | Murine BMDM | This compound (up to 24h) | No effect on cell numbers | [1][9] |

| IRG1 mRNA Levels | Human Macrophages | LPS + this compound (20 mM, 3h) | Dramatic reduction | [1] |

| Itaconate Levels | Human Macrophages | LPS + this compound | Significant decrease | [1] |

| IL-1β Protein Levels | Human Macrophages | LPS + this compound (24h) | Reduced levels | [1] |

| TNF & NOS2 Expression | Human Macrophages | LPS + this compound (short-term) | Significant reduction | [1] |

| ROS Production | Human Macrophages | PMA + this compound (pre-treatment) | Reduced NOX-derived ROS | [12][13] |

| GSH Pathway Metabolites | Human Macrophages | LPS + this compound (8h) | General increase |[12][13] |

Table 2: In Vivo Effects of this compound

| Animal Model | This compound Treatment | Key Findings | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) - Mouse | 720-1000 mg/kg, p.o. | Reduced macrophage infiltration (F4/80+ cells) in joints; Reduced inflammation, cartilage damage, and bone resorption. | [1][3][9] |

| Crescentic Glomerulonephritis - Rat | Oral administration | Reduced glomerular infiltration of macrophages (CD68+ cells); Improved kidney function (reduced creatinine, proteinuria). | [1][4][9] |

| LPS-Induced Acute Inflammation - Mouse | 500 mg/kg, i.p. | Reduced Irg1 mRNA and protein levels in peritoneal macrophages; Significant decrease in itaconate production. |[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited.

Macrophage Transwell Migration Assay

This assay quantifies the effect of this compound on macrophage migration towards a chemoattractant.

Caption: Workflow for the in vitro macrophage transwell migration assay.

-

Protocol Details:

-

Cell Preparation : Isolate and culture bone marrow cells from mice in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).

-

Assay Setup : Use Transwell inserts (e.g., 8 µm pore size). Seed BMDMs (e.g., 1x10^5 cells) in serum-free media into the upper chamber.

-

Treatment : Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20 mM) to the upper chamber.

-

Migration Induction : Place a chemoattractant such as Monocyte Chemoattractant Protein-1 (MCP-1) in the lower chamber.

-

Incubation : Incubate the plate for several hours to allow for cell migration.

-

Quantification : Remove non-migrated cells from the top of the insert. Fix the insert membrane with methanol and stain with a solution like Crystal Violet. Count the number of migrated cells in several microscopic fields.

-

Cell Viability Control : In a parallel experiment, treat BMDMs with this compound for the same duration and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to ensure migration inhibition is not due to toxicity.[1][9]

-

In Vivo Macrophage Infiltration Analysis (Immunohistochemistry)

This protocol is used to quantify macrophage presence in tissues from animal models of inflammation.

-

Protocol Details:

-

Animal Model Induction : Induce disease in rodents (e.g., Collagen-Induced Arthritis in DBA/1 mice).[1][3]

-

Treatment : Administer this compound or vehicle control orally on a defined schedule (e.g., daily for several weeks).[1][3]

-

Tissue Collection : At the end of the study, euthanize animals and harvest inflamed tissues (e.g., paws/joints).

-

Tissue Processing : Fix tissues in formalin, decalcify if necessary (for joints), and embed in paraffin.

-

Immunohistochemistry (IHC) :

-

Cut tissue sections (e.g., 5 µm thick) and mount on slides.

-

Perform antigen retrieval.

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for a macrophage marker (e.g., anti-F4/80 for mice, anti-CD68 for rats).[1][9]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate (e.g., DAB) to develop a colored signal.

-

Counterstain with hematoxylin.

-

-

Quantification : Capture images of stained sections. Count the number of positively stained cells (e.g., F4/80+ cells) per unit area or per defined anatomical region (e.g., joint synovium) to determine the extent of macrophage infiltration.[1][9]

-

Metabolite Analysis (Itaconate and ROS)

-

Protocol Details - Itaconate (GC/MS):

-

Cell Culture and Treatment : Culture human primary macrophages or BMDMs. Stimulate with LPS in the presence or absence of this compound.[1]

-

Metabolite Extraction : Lyse cells and extract metabolites using a methanol/chloroform/water extraction method.

-

Derivatization : Chemically derivatize the extracted metabolites to make them volatile for gas chromatography (GC).

-

GC/MS Analysis : Analyze the samples using Gas Chromatography-Mass Spectrometry (GC/MS) to separate and identify itaconate based on its retention time and mass spectrum. Quantify based on peak area relative to an internal standard.[1]

-

-

Protocol Details - Cellular ROS (Flow Cytometry):

-

Cell Culture and Treatment : Culture human monocyte-derived macrophages (hMDMs). Pre-treat with this compound or vehicle.[12][13]

-

ROS Induction : Stimulate ROS production with an agent like Phorbol 12-myristate 13-acetate (PMA).[13]

-

Staining : Incubate cells with a fluorescent ROS indicator dye (e.g., CellROX).

-

Flow Cytometry : Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the ROS indicator dye in live cells. A lower MFI in this compound-treated cells indicates reduced ROS production.[13]

-

Conclusion

This compound represents a promising therapeutic agent that targets macrophage-driven inflammation through a novel mechanism of action. By inhibiting BCAT1, this compound initiates a metabolic reprogramming in activated macrophages. This reprogramming is characterized by the modulation of two key pathways: the downregulation of the pro-inflammatory IRG1-itaconate axis and the activation of the protective NRF2 antioxidant pathway. These molecular changes result in a functional shift, reducing the pro-inflammatory phenotype of macrophages and, critically, inhibiting their migration to and infiltration of inflamed tissues. The quantitative in vitro and in vivo data strongly support the potential of this compound in treating a range of inflammatory and autoimmune diseases. Further research and clinical development are warranted to translate these preclinical findings into effective therapies for patients.

References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]

- 6. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]

- 7. scienceopen.com [scienceopen.com]

- 8. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Function of the ERG Proto-Oncogene in Cancer Cells

A Note on Nomenclature: The term "ERG240" does not correspond to a recognized gene or protein in standard molecular biology and cancer research databases. This guide will focus on the well-characterized and highly significant proto-oncogene ERG (ETS-related gene) , which is the likely subject of interest. ERG is a pivotal transcription factor, and its aberrant expression, most notably through gene fusions, is a key driver in several human cancers, including a substantial subset of prostate cancers.

Core Functions of ERG in Oncogenesis

ERG is a member of the E-26 transformation-specific (ETS) family of transcription factors.[1] Under normal physiological conditions, ERG plays critical roles in embryonic development, hematopoiesis, and angiogenesis.[2][3] However, when its expression is deregulated in cancer, it functions as a potent oncogene, driving key aspects of tumor development and progression. The most common mechanism of ERG activation in cancer is through chromosomal translocation, leading to gene fusions.[4]

Key Oncogenic Roles:

-

Transcriptional Dysregulation: As a transcription factor, ERG's primary oncogenic function is to bind to specific DNA sequences (consensus sequence "GGAA") and aberrantly regulate the expression of a large network of target genes.[5][6] This leads to a cascade of downstream effects that promote cancer.

-

Promotion of Cell Proliferation and Survival: ERG overexpression enhances cancer cell growth and proliferation.[7] It achieves this by activating pro-proliferative genes like c-MYC and by upregulating signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival.[3][7] Furthermore, ERG and its fusion products can inhibit apoptosis (programmed cell death), allowing cancer cells to evade this critical self-destruct mechanism.[4]

-

Invasion and Metastasis: A defining feature of ERG-driven cancers is the enhanced capacity for cell migration and invasion.[2][8] ERG promotes epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[2][7] It directly regulates genes involved in extracellular matrix remodeling, such as metalloproteinases (MMPs) and plasminogen activators.[2][9]

-

Inhibition of Differentiation: ERG actively suppresses the normal differentiation of cells. In prostate cancer, the TMPRSS2-ERG fusion disrupts the ability of cells to differentiate into proper prostate tissue, leading to disorganized and unregulated growth.[4][10] This is partly achieved by disrupting androgen receptor (AR) signaling, a key driver of prostate cell differentiation.[4][11]

-

Angiogenesis and Inflammation: ERG contributes to tumor growth by promoting the formation of new blood vessels (angiogenesis) and by activating inflammatory pathways.[7] It can upregulate pro-inflammatory and angiogenic factors like VEGF and IL-6 through the NF-κB pathway.[7]

The TMPRSS2-ERG Fusion: A Paradigm in Prostate Cancer

The most studied ERG alteration is the fusion of the TMPRSS2 (Transmembrane protease, serine 2) gene with the ERG gene, found in approximately 50% of prostate cancers.[1][7] This fusion places the ERG coding sequence under the control of the TMPRSS2 promoter, which is highly active in prostate cells and responsive to androgens.[6] This results in the massive, androgen-driven overexpression of the ERG oncoprotein specifically in prostate tumor cells.[6][12]

Caption: ERG's interaction with key oncogenic signaling pathways.

Quantitative Data Summary

The impact of ERG has been quantified across numerous studies, highlighting its significance as a biomarker and therapeutic target.

| Parameter | Cancer Type | Finding | Reference(s) |

| Prevalence of Fusion | Prostate Cancer | TMPRSS2-ERG fusion is present in ~50% of cases. | [1][7] |

| Prostate Cancer | Fusion represents ~85% of all gene fusions in prostate cancer. | [7] | |

| Gene Expression | Prostate Cancer | ERG is significantly upregulated in tumor samples compared to normal prostate tissue. | [12][13] |

| AR DNA Binding | Prostate Cancer Cells | ERG-AR complex formation results in a three-fold increase in AR's DNA-binding ability. | [7] |

| Prognostic Association | Prostate Cancer | Combination of 5' ERG deletion and TMPRSS2-ERG fusion associated with poor survival (25% survival at 8 years vs. 90% for fusion-negative patients). | [1] |

| Inhibitor Activity | Prostate Cancer Cells | Small molecule inhibitor VPC-18005 suppresses ERG transcriptional activity at low micromolar concentrations. | [14] |

| Prostate Cancer Cells | ERGi-USU-6 salt derivative 7b shows an IC50 of 0.089 µM in VCaP cells. | [15] |

Experimental Protocols

Studying the function of ERG requires a range of molecular and cellular biology techniques. Below are outlines for key experimental approaches.

This method is used to visualize the presence and localization of the ERG protein in tissue samples, such as prostate biopsies.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath to unmask the antigen epitopes.

-

Blocking: Sections are treated with a hydrogen peroxide solution to block endogenous peroxidase activity and then with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to ERG (e.g., rabbit monoclonal antibody clone EPR3864) at a predetermined optimal dilution, typically overnight at 4°C. [16]5. Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Nuclei are counterstained with hematoxylin (blue) to provide morphological context. Slides are then dehydrated, cleared, and mounted with a coverslip.

-

Analysis: ERG expression is evaluated by microscopy. A positive result is characterized by brown nuclear staining in tumor cells, while normal prostate glands should be negative. [17]

ChIP is used to identify the specific sites on the genome where ERG binds, revealing its direct gene targets.

-

Cross-linking: Cancer cells (e.g., VCaP cells, which are TMPRSS2-ERG positive) are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to ERG. Protein A/G magnetic beads are then added to capture the antibody-ERG-DNA complexes.

-

Washing & Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the sample.

-

Analysis: The purified DNA can be analyzed in two ways:

-

ChIP-qPCR: Quantitative PCR is used to determine if ERG is bound to a specific, known gene promoter.

-

ChIP-Seq: The entire library of purified DNA fragments is sequenced to identify all ERG binding sites across the genome on an unbiased scale.

-

dot

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Drug Development and Therapeutic Targeting

Given the dependence of certain cancers on ERG activity, it represents a highly attractive therapeutic target. [2][11]However, targeting transcription factors with small molecules is notoriously difficult. [18]Current strategies are focused on several approaches:

-

Direct Inhibition of ERG-DNA Interaction: Developing small molecules or peptidomimetics that bind to the ETS domain of ERG, preventing it from binding to DNA and activating its target genes. [14]* Inhibition of ERG Expression: Using antisense technologies like splice-switching oligonucleotides (SSOs) to interfere with the splicing of ERG pre-mRNA, leading to a non-functional protein. [4][18]Another approach involves siRNA delivered via nanovectors to degrade the TMPRSS2-ERG fusion mRNA. [19]* Promoting ERG Protein Degradation: Small molecules like WP1130 can inhibit deubiquitinase enzymes (e.g., USP9X), leading to increased ubiquitination and subsequent proteasomal degradation of the ERG protein. [2][11]* Targeting Downstream Pathways: Inhibiting key pathways that are activated by ERG, such as the PI3K/AKT or Wnt pathways, may be effective in ERG-positive tumors.

-

Synthetic Lethality: Identifying genes or pathways that are essential for the survival of ERG-overexpressing cells but not normal cells. For example, ERG-positive cells may be uniquely dependent on the activity of proteins like the kinase RIOK2 or the chromatin regulator BRD4. [2][15] In conclusion, the ERG oncoprotein, particularly when activated by the TMPRSS2-ERG gene fusion in prostate cancer, is a master regulator of a transcriptional program that drives cell proliferation, invasion, and therapeutic resistance. A deep understanding of its function and its network of interactions continues to pave the way for novel diagnostic tools and targeted therapies for patients with ERG-driven malignancies.

References

- 1. ERG expression in prostate cancer: biological relevance and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ERG (gene) - Wikipedia [en.wikipedia.org]

- 5. The oncogenic role of the ETS transcription factors MEF and ERG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMPRSS2-ERG Fusion Gene Expression in Prostate Tumor Cells and Its Clinical and Biological Significance in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Expression of Proto-Oncogene ETS-Related Gene (ERG) Plays a Central Role in the Oncogenic Mechanism Involved in the Development and Progression of Prostate Cancer [mdpi.com]

- 8. Role of the TMPRSS2-ERG gene fusion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oncogenic activation of ERG: A predominant mechanism in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Significance of the TMPRSS2:ERG gene fusion in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Significance of the TMPRSS2:ERG gene fusion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The future of prostate cancer precision medicine: anti-ERG therapies - Moniri - Translational Cancer Research [tcr.amegroups.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In situ expression of ERG protein in the context of tumor heterogeneity identifies prostate cancer patients with inferior prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. urotoday.com [urotoday.com]

- 19. Targeting the TMPRSS2/ERG fusion mRNA using liposomal nanovectors enhances docetaxel treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

ERG240: A Selective BCAT1 Inhibitor for Inflammatory Diseases and Cancer

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a critical node in cellular metabolism, with compelling links to inflammatory diseases and cancer. This whitepaper provides an in-depth technical guide to ERG240, a novel, selective, and orally active inhibitor of BCAT1. We consolidate the current understanding of this compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to facilitate further research and development of this promising therapeutic agent.

Introduction to BCAT1 and the Rationale for Inhibition

Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two isoforms of BCAT: the mitochondrial BCAT2 and the cytosolic BCAT1. While BCAT2 is widely expressed, BCAT1 has a more restricted expression pattern, making it a more specific target for therapeutic intervention.

In inflammatory conditions, activated macrophages undergo metabolic reprogramming. BCAT1 is the predominant isoform in human primary macrophages and its inhibition can modulate their inflammatory response.[1][2] Specifically, BCAT1 inhibition has been shown to decrease oxygen consumption and glycolysis in activated macrophages.[1][2]

In the context of cancer, BCAT1 is overexpressed in several malignancies, including glioblastoma, breast cancer, and gastric cancer. This overexpression is associated with enhanced tumor growth, proliferation, and invasion. BCAT1 is implicated in key oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway. Therefore, selective inhibition of BCAT1 presents a promising therapeutic strategy for a range of diseases.

This compound: A Selective BCAT1 Inhibitor

This compound is a structural analog of leucine and a potent and selective inhibitor of BCAT1.[1][2] It is a water-soluble compound with excellent oral bioavailability, making it a promising candidate for clinical development.[1]

Chemical Properties

| Property | Value |

| Chemical Name | Not publicly available |

| Molecular Formula | C7H12NaO3 |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 1415683-79-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Source: Publicly available chemical supplier data.

In Vitro Efficacy

This compound demonstrates high potency and selectivity for BCAT1 over its mitochondrial counterpart, BCAT2.

| Parameter | Value | Cell/Enzyme System |

| IC50 (BCAT1) | 0.1-1 nM | Recombinant human BCAT1 |

| IC50 (BCAT2) | No inhibition observed | Recombinant human BCAT2 |

| Macrophage Migration IC50 | ~5-10 mM | Murine Bone Marrow-Derived Macrophages (BMDMs) |

Source: Papathanassiu et al., 2017.[1]

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of BCAT1, leading to a cascade of downstream metabolic and signaling changes.

In Inflammatory Macrophages

In lipopolysaccharide (LPS)-activated macrophages, BCAT1 inhibition by this compound leads to a reduction in oxygen consumption and glycolysis.[1][2] This is associated with a significant decrease in the expression of Immunoresponsive Gene 1 (IRG1) and the subsequent production of itaconate.[1][2] This suggests that this compound modulates the "broken" Krebs cycle observed in activated macrophages, pushing them towards a less pro-inflammatory state.

Figure 1: this compound mechanism in activated macrophages.

In Cancer Cells

In various cancer types, BCAT1 is overexpressed and contributes to tumor progression by activating pro-survival signaling pathways. A key pathway implicated is the PI3K/AKT/mTOR cascade. While direct studies on this compound's effect on this pathway are emerging, the inhibition of BCAT1 is expected to disrupt this signaling axis, leading to reduced cancer cell proliferation, survival, and angiogenesis.

Figure 2: Hypothesized this compound mechanism in cancer cells.

Preclinical In Vivo Studies

This compound has demonstrated significant efficacy in animal models of inflammatory diseases.

| Animal Model | Dosing Regimen | Key Findings |

| Collagen-Induced Arthritis (CIA) in Mice | 720-1000 mg/kg, p.o., daily | Significantly reduced inflammation, cartilage damage, pannus formation, and bone resorption. Decreased serum levels of TNF and RANKL. |

| Nephrotoxic Nephritis (NTN) in Rats | 500 mg/kg, p.o., daily | Reduced glomerular crescent formation, proteinuria, and serum creatinine. Decreased collagen type I deposition and interstitial fibrosis. |

| LPS-Induced Acute Inflammation in Mice | 500 mg/kg, i.p. | Decreased pro-inflammatory and increased anti-inflammatory transcriptomic features in peritoneal macrophages. |

Source: Papathanassiu et al., 2017; MedchemExpress product page.[1]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability and a relatively short plasma half-life.

| Parameter | Intravenous (125 mg/kg) | Oral (500 mg/kg) |

| C0 / Cmax (µg/mL) | 185.3 | 243.7 |

| t½ (h) | 0.4 | 1.1 |

| AUC (µg*h/mL) | 67.8 | 345.5 |

| Bioavailability (F) | - | 12.7% |

Source: Papathanassiu et al., 2017.[1]

Toxicity studies indicated no major adverse effects with oral or intraperitoneal administration of this compound at doses up to 2 g/kg.[1]

Experimental Protocols

BCAT1 Enzymatic Assay (Continuous Fluorometric)

This protocol is adapted from the methods described by Papathanassiu et al., 2017.

Figure 3: Workflow for BCAT1 enzymatic assay.

Materials:

-

Recombinant human BCAT1

-

L-Leucine

-

α-Ketoglutarate

-

NADH

-

Leucine Dehydrogenase

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the recombinant BCAT1 enzyme to initiate the reaction.

-

Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

-

Monitor the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time. The rate of NADH consumption is proportional to BCAT1 activity.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

Materials:

-

Cells of interest (e.g., cancer cell lines, macrophages)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Collagen-Induced Arthritis (CIA) Model

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin oral administration of this compound or vehicle control daily, starting from a predetermined day (e.g., day 21 for therapeutic protocol).

-

Monitoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of the disease regularly.

-

Endpoint Analysis: At the end of the study, collect serum for analysis of inflammatory markers (e.g., TNF, RANKL) and paws for histological assessment of inflammation, cartilage damage, and bone erosion.

Future Directions

The preclinical data for this compound are highly promising, particularly in the context of inflammatory diseases. Further investigation is warranted in several areas:

-

Clinical Trials: The strong efficacy and favorable safety profile in animal models support the progression of this compound into clinical trials for rheumatoid arthritis and other inflammatory conditions.

-

Oncology: While the role of BCAT1 in cancer is well-established, more extensive preclinical studies are needed to evaluate the efficacy of this compound in a broader range of cancer types, both as a monotherapy and in combination with existing cancer treatments.

-

Mechanism of Action in Cancer: Detailed studies are required to elucidate the precise downstream effects of this compound on the PI3K/AKT/mTOR and other oncogenic signaling pathways in various cancer cell types.

-

Pharmacology: A more comprehensive characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound will be crucial for optimizing dosing regimens in future clinical studies.

Conclusion

This compound is a potent and selective inhibitor of BCAT1 with a compelling preclinical profile for the treatment of inflammatory diseases. Its mechanism of action, targeting the metabolic reprogramming of activated macrophages, represents a novel therapeutic approach. Furthermore, given the established role of BCAT1 in cancer, this compound holds significant potential as an anti-cancer agent. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a first-in-class therapeutic.

References

The Impact of ERG240 on Branched-Chain Amino Acid Metabolism: A Technical Overview for Researchers

Introduction

ERG240 is a novel small molecule inhibitor targeting branched-chain amino acid aminotransferase 1 (BCAT1), a key enzyme in the catabolism of branched-chain amino acids (BCAAs). As a structural analog of leucine, this compound demonstrates high selectivity and potency for BCAT1, which is the predominant isoform in human primary macrophages.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on BCAA metabolism, and its therapeutic potential in inflammatory diseases, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of BCAT1, an enzyme that catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs). This initial step is crucial for the entry of BCAAs into the Krebs (TCA) cycle for energy production or their utilization as precursors for macromolecule synthesis.[2][3] In inflammatory states, particularly in activated macrophages, the metabolic pathways are often reprogrammed. By selectively blocking BCAT1, this compound disrupts this metabolic reprogramming.[1]

The inhibition of BCAT1 by this compound leads to a "fixing" of the "broken" Krebs cycle observed in activated immune cells.[1] This intervention prevents the diversion of metabolic intermediates and restores a more quiescent metabolic state, thereby reducing the pro-inflammatory functions of these cells.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for BCAT1 | 0.1–1 nM | Recombinant human BCAT1 | Papathanassiu et al., 2017 |

| IC50 for BCAT2 | No inhibition observed | Recombinant human BCAT2 | Papathanassiu et al., 2017 |

| Inhibition of BMDM Migration | IC50 of ~5–10 µM | Bone marrow-derived macrophages | Papathanassiu et al., 2017 |

| Reduction of Irg1 mRNA and protein levels | Significant reduction | Human monocyte-derived macrophages (20 µM, 3 hours) | MedChemExpress |

| Reduction of Itaconate Production | Significant reduction | Human monocyte-derived macrophages (20 µM, 3 hours) | MedChemExpress |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (DBA/1 mice) | 720 mg/kg and 1000 mg/kg, p.o., once daily | Significantly alleviated inflammation and joint destruction. | MedChemExpress |

| Nephrotoxic Serum-Induced Glomerulonephritis (WKY rats) | 500 mg/kg, p.o., once daily for 10 days | Reduced severity of inflammation and interstitial fibrosis. | MedChemExpress |

| LPS-Induced Acute Inflammation (C57BL/6 mice) | 500 mg/kg, i.p., 30 min before and 8 h after LPS | Decreased pro-inflammatory and increased anti-inflammatory transcriptomic features. | MedChemExpress |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in an activated macrophage.

Caption: Mechanism of this compound in modulating BCAA metabolism and inflammation.

Experimental Workflow for Assessing this compound's Effect on Macrophage Migration

This diagram outlines a typical workflow to evaluate the impact of this compound on the migratory capacity of macrophages.

References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]

The Impact of ERG240 on Itaconate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of ERG240 on itaconate production, based on findings from foundational research. This compound, a leucine analogue, has been identified as a potent inhibitor of Branched-chain aminotransferase 1 (BCAT1). This inhibition sets off a cascade of metabolic changes that ultimately suppress the production of the immunomodulatory metabolite, itaconate. This document will detail the mechanism of action, present quantitative data from key experiments, outline the experimental protocols used, and provide visual representations of the involved pathways.

Core Mechanism: Inhibition of BCAT1 by this compound

This compound functions as a selective inhibitor of BCAT1, an enzyme crucial for the catabolism of branched-chain amino acids (BCAAs) like leucine.[1][2][3] The inhibition of BCAT1 activity by this compound in activated macrophages leads to a significant reduction in the expression of Immunoresponsive gene 1 (IRG1).[1] IRG1 encodes the enzyme cis-aconitate decarboxylase, which is responsible for the synthesis of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate.[4][5][6] Consequently, the this compound-mediated downregulation of IRG1 results in a marked decrease in itaconate production.[1][2] This interaction highlights a novel link between BCAA metabolism and the immunometabolism of macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effect of this compound on IRG1 expression and itaconate production in macrophages.

Table 1: Effect of this compound on IRG1 mRNA Levels in LPS-Stimulated Human Macrophages

| Treatment | Fold Change in IRG1 mRNA (vs. Control) |

| LPS | Significant Increase |

| LPS + this compound (20 mM, 3h) | Dramatic Reduction (compared to LPS alone) |

| This compound (alone) | No significant change |

Data extracted from in-vitro experiments on human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS).[1]

Table 2: Effect of this compound on Itaconate Levels in LPS-Stimulated Human Macrophages

| Treatment | Itaconate Levels (Relative to LPS) |

| LPS | 100% |

| LPS + this compound | Significantly Decreased |

Itaconate levels were measured by Gas Chromatography-Mass Spectrometry (GC/MS).[1]

Table 3: In-Vivo Effect of this compound on Itaconate Production in Mice

| Treatment | Itaconate Levels in Peritoneal Macrophages |

| LPS (1.5 mg/kg) | Increased |

| LPS + this compound (500 mg/kg) | Significantly Decreased |

This compound was administered to C57BL/6 mice in conjunction with LPS.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway from this compound to the reduction of itaconate and the general experimental workflow used to determine this relationship.

Caption: Signaling pathway of this compound's impact on itaconate production.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the research.

Human Monocyte-Derived Macrophage (hMDM) Culture and Treatment

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque. CD14+ monocytes were then purified by positive selection using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation: Isolated monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

-

Stimulation and Treatment: Differentiated hMDMs were pre-treated with this compound (20 mM) for 3 hours before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration as indicated in the experiments.

Quantitative Real-Time PCR (qPCR) for IRG1 Expression

-

RNA Extraction: Total RNA was extracted from hMDMs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR: qPCR was performed using the TaqMan Gene Expression Master Mix and specific TaqMan probes for IRG1 and a housekeeping gene (e.g., GAPDH) on a real-time PCR system. Relative gene expression was calculated using the 2-ΔΔCt method.

Gas Chromatography-Mass Spectrometry (GC/MS) for Itaconate Quantification

-

Metabolite Extraction: Intracellular metabolites were extracted from hMDMs by quenching the cells with ice-cold methanol/water (80:20, v/v). The cell lysates were then scraped and collected.

-

Sample Preparation: The extracts were centrifuged to pellet cellular debris, and the supernatant was dried under a stream of nitrogen. The dried residue was derivatized with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC/MS Analysis: Derivatized samples were analyzed on a GC-MS system. Itaconate was identified based on its retention time and mass spectrum compared to an authentic standard. Quantification was performed by integrating the peak area corresponding to itaconate.

In-Vivo Mouse Model of LPS-Induced Inflammation

-

Animals: Male C57BL/6 mice (8-10 weeks old) were used for the experiments.

-

Treatment: Mice were intraperitoneally injected with LPS (1.5 mg/kg body weight). A separate group of mice received this compound (500 mg/kg body weight) either concurrently with LPS or 3 hours post-LPS injection.

-

Macrophage Isolation: Peritoneal macrophages were harvested 24 hours after LPS injection by peritoneal lavage with ice-cold PBS.

-

Analysis: The harvested macrophages were then processed for the analysis of itaconate levels, Irg1 mRNA expression, and IRG1 protein levels as described in the in-vitro protocols.

Conclusion

The available evidence strongly indicates that this compound exerts a significant inhibitory effect on itaconate production in activated macrophages. This is achieved through the inhibition of BCAT1, which in turn downregulates the expression of IRG1, the key enzyme in itaconate synthesis. The anti-inflammatory effects observed with this compound treatment in pre-clinical models of inflammatory diseases may, at least in part, be attributed to this reduction in itaconate.[1][2][3] These findings open up new avenues for therapeutic intervention in inflammatory conditions by targeting the interplay between BCAA metabolism and macrophage immunometabolism. Further research into the downstream effects of itaconate suppression by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ERG240: A Technical Guide to a Novel Immunometabolic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERG240 is an experimental, orally active small molecule that acts as a selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon Pharmaceuticals, a preclinical-stage biotechnology company, this compound has demonstrated significant anti-inflammatory properties in preclinical models by modulating the metabolic reprogramming of macrophages. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.

Discovery and Development

This compound was identified through molecular modeling approaches based on the X-ray crystal structures of human BCAT1.[1] It is a water-soluble structural analog of the branched-chain amino acid (BCAA) leucine.[1] The discovery of this compound is part of a broader effort in targeting metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals, the developer of this compound, focuses on identifying key immune cells and their metabolic pathways that drive disease, and then designing small molecules to modulate these pathways.[3][4] Currently, this compound appears to be in the preclinical stage of development, with no publicly available information on clinical trials.

Mechanism of Action

This compound is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC50 in the range of 0.1–1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against the mitochondrial isoform, BCAT2.[1]

In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to support the production of pro-inflammatory mediators.[2] BCAT1 plays a pivotal role in this process by catalyzing the transamination of BCAAs, particularly leucine, to their corresponding branched-chain α-keto acids (BCKAs) and glutamate. This diversion of metabolites from the Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is associated with inflammation.

By competitively inhibiting BCAT1, this compound "fixes" the broken Krebs cycle.[2] This leads to a reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key consequence of BCAT1 inhibition by this compound is the significant reduction in the expression of Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory cellular phenotype.

Signaling Pathways

The primary signaling pathway affected by this compound is the BCAT1-IRG1-itaconate axis within the broader context of macrophage metabolic reprogramming.

This compound treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene expression and a reduction in reactive oxygen species (ROS).

Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice treated with this compound revealed a downregulation of an interferon-inducible GTPase gene signature.

Quantitative Data

In Vitro Potency

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 0.1–1 nM | Recombinant Human BCAT1 | [1] |

| IC50 | ~5–10 mM | Murine Bone Marrow-Derived Macrophage (BMDM) Migration | [1] |

Preclinical Pharmacokinetics in Mice

A study in mice revealed that this compound has excellent bioavailability and a relatively short half-life.[1]

Table 1: Pharmacokinetic Parameters of this compound in Mice after Intravenous (IV) Administration (125 mg/kg) [1]

| Parameter | Unit | Value |

| C0 | µg/mL | 185.3 |

| t1/2 | h | 0.6 |

| AUC_last | µgh/mL | 102.8 |

| AUC_inf | µgh/mL | 102.9 |

| Vz | L/kg | 1.0 |

| Cl | L/h/kg | 1.2 |

| MRT_last | h | 0.4 |

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral (PO) Administration (500 mg/kg) [1]

| Parameter | Unit | Value |

| Cmax | µg/mL | 102.3 |

| Tmax | h | 0.3 |

| AUC_last | µgh/mL | 86.8 |

| AUC_inf | µgh/mL | 86.9 |

| t1/2 | h | 0.5 |

| F (%) | % | 21.1 |

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in animal models of inflammatory diseases.

Table 3: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA) [1]

| Parameter | Treatment | Outcome |

| Inflammation | This compound | 53% reduction |

| Cartilage Degradation | This compound | 74% reduction |

| Pannus Formation & Bone Erosion | This compound | 86% reduction |

In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of this compound for 10 days resulted in significantly reduced glomerular crescent formation, proteinuria, and serum creatinine.[6]

Experimental Protocols

BCAT1 Inhibition Assay (Fluorometric)

The inhibitory activity of this compound on BCAT1 is determined using a continuous fluorometric assay.[1] This assay couples the production of α-ketoisocaproate (the product of leucine transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results in a decrease in fluorescence.

-

Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the coupled reaction.

-

Reagents: Recombinant human BCAT1, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.

-

Procedure (General):

-

Recombinant BCAT1 is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of L-leucine and α-ketoglutarate.

-

The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction mixture.

-

The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time.

-

IC50 values are calculated from the dose-response curves.

-

Macrophage Migration Assay (Transwell)

The effect of this compound on macrophage migration is assessed using a transwell assay.[1]

RNA-Sequencing of Macrophages

To understand the global transcriptional changes induced by this compound, RNA-sequencing is performed on macrophages.[1]

-

Cell Culture and Treatment: Human monocyte-derived macrophages (hMDMs) or mouse peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using a TruSeq Stranded mRNA kit).

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Raw sequencing reads are processed for quality control.

-

Reads are aligned to the appropriate reference genome (human or mouse).

-

Gene expression is quantified.

-

Differential gene expression analysis is performed to identify genes up- or down-regulated by this compound treatment.

-

Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by this compound.

-

Conclusion

This compound is a promising preclinical candidate that targets the metabolic reprogramming of macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1 offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, warrant further investigation into the therapeutic potential of this compound. Future studies should focus on completing IND-enabling studies to pave the way for clinical evaluation in patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney diseases.

References

- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]

- 3. Ergon Pharmaceuticals - 2025 Company Profile & Competitors - Tracxn [tracxn.com]

- 4. Ergon Pharmaceuticals LLC:Company Profile & Technical Research,Competitor Monitor,Market Trends - Discovery | PatSnap [discovery.patsnap.com]

- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcript Dynamics of Pro-Inflammatory Genes Uncovered by RNA-Seq Analysis of Subcellular RNA Fractions - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of ERG240 in Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the therapeutic potential of ERG240, a novel small molecule inhibitor of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1), in the context of arthritis. Preclinical evidence strongly suggests that this compound-mediated inhibition of BCAT1 offers a promising therapeutic strategy by targeting the metabolic reprogramming of activated macrophages, a key driver of inflammatory pathology in arthritis. This document details the mechanism of action of this compound, summarizes key preclinical efficacy and pharmacokinetic data, and provides comprehensive experimental protocols for the methodologies cited.

Introduction: Targeting Macrophage Metabolism in Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Macrophages are key cellular players in the pathogenesis of RA, contributing to inflammation, pannus formation, and bone erosion.[1] In recent years, the metabolic reprogramming of immune cells has emerged as a critical factor in their function and pathogenic potential.

In inflammatory conditions, macrophages undergo a metabolic shift, often referred to as a "broken" Krebs cycle.[2] This reprogramming is characterized by a diversion of metabolic intermediates to support a pro-inflammatory phenotype. One of the key enzymes implicated in this process is the cytosolic Branched-Chain Amino Acid Aminotransferase 1 (BCAT1).[1] BCAT1 catalyzes the transamination of branched-chain amino acids (BCAAs) like leucine, contributing to the metabolic rewiring of activated macrophages.[1]

This compound is a novel, orally active small molecule that acts as a leucine analog to competitively inhibit BCAT1.[1] By blocking BCAT1 activity, this compound aims to normalize the metabolic state of pro-inflammatory macrophages, thereby reducing their pathogenic activity and mitigating the inflammatory cascade in arthritis.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by modulating the metabolic and inflammatory signaling pathways in activated macrophages.

Inhibition of BCAT1 and the "Broken" Krebs Cycle

In activated macrophages, the Krebs cycle is disrupted, leading to the accumulation of certain metabolites that fuel inflammation. One such pathway involves the enzyme Immunoresponsive Gene 1 (IRG1) and the production of itaconate, a pro-inflammatory molecule.[1]

This compound, by inhibiting BCAT1, disrupts the metabolic reprogramming that supports this pro-inflammatory state.[1] This leads to a reduction in IRG1 expression and a subsequent decrease in itaconate synthesis.[1] By "fixing" the broken Krebs cycle, this compound effectively dampens the inflammatory output of macrophages.

Signaling Pathway

The proposed signaling pathway for this compound's action in activated macrophages is depicted below.

Caption: this compound inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway.

Preclinical Efficacy in Arthritis Models

The therapeutic potential of this compound has been evaluated in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of rheumatoid arthritis.

Reduction of Clinical and Histological Signs of Arthritis

Oral administration of this compound has been shown to significantly alleviate the clinical and histological features of CIA in mice.[1]

| Study Design | Dosage Regimen | Key Findings |

| Prophylactic | 720 mg/kg, orally, administered at the time of the booster immunization[1] | - Significant reduction in the Mean Arthritis Index.[1] |

| Therapeutic | 1000 mg/kg, orally, administered after the establishment of arthritis[1] | - Significant reduction in the Mean Arthritis Index.[1]- Inflammation reduced by 53%.[1]- Pannus formation reduced by 86%.[1]- Cartilage degradation reduced by 74%.[1]- Bone erosion reduced by 86%.[1] |

Table 1: Summary of this compound Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model.

Modulation of Pro-inflammatory Cytokines

This compound treatment in the CIA model was associated with diminished serum levels of key pro-inflammatory and osteoclastogenic cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1]

| Cytokine | Effect of this compound Treatment |

| TNF-α | Diminished serum levels[1] |

| RANKL | Diminished serum levels[1] |

Table 2: Effect of this compound on Serum Cytokine Levels in the CIA Mouse Model.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, demonstrating good oral bioavailability.

| Parameter | Value |

| Dose (Oral) | 500 mg/kg[1] |

| Cmax | 115.0 ± 19.1 µg/mL[1] |

| Tmax | 0.58 ± 0.29 h[1] |

| AUC (0-t) | 224.2 ± 33.5 h*µg/mL[1] |

| Bioavailability (F%) | 89.2%[1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.

Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.

Protocol:

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.

-

Clinical Assessment: Monitor mice regularly for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The sum of scores for all four paws constitutes the Mean Arthritis Index.

-

Histological Analysis: At the end of the study, euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, cartilage damage, and bone erosion on a semi-quantitative scale.

-

Serum Cytokine Analysis: Collect blood at necropsy and prepare serum. Measure the concentrations of TNF-α and RANKL using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

This compound represents a novel, targeted therapeutic approach for arthritis that addresses the underlying metabolic dysregulation of pathogenic macrophages. The preclinical data demonstrate significant efficacy in a relevant animal model of rheumatoid arthritis, with a favorable pharmacokinetic profile. By inhibiting BCAT1, this compound effectively reduces inflammation and joint destruction.

Further investigation is warranted to fully elucidate the therapeutic potential of this compound. This includes dose-ranging studies in various arthritis models, combination studies with existing therapies, and ultimately, clinical trials in patients with rheumatoid arthritis. The unique mechanism of action of this compound, targeting immunometabolism, positions it as a promising candidate for a new class of disease-modifying anti-rheumatic drugs (DMARDs).

References

Methodological & Application

ERG240: An Investigational Inhibitor of BCAT1 for In Vitro Inflammatory Models

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: ERG240 is an orally active and selective inhibitor of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1), an enzyme implicated in the metabolic reprogramming of activated macrophages. As a structural analogue of leucine, this compound competitively inhibits BCAT1, leading to a reduction in pro-inflammatory responses.[1][2][3][4] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on macrophage function, including migration, gene expression, and protein levels of key inflammatory markers.

Mechanism of Action

This compound targets the metabolic machinery of activated macrophages. By inhibiting BCAT1, it disrupts the catabolism of branched-chain amino acids (BCAAs), which in turn reduces the production of itaconate, a key metabolite in the inflammatory cascade.[2][4] This leads to a dampening of the pro-inflammatory phenotype in these immune cells.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| Macrophage Migration | Bone Marrow-Derived Macrophages (BMDMs) | ~5-10 µM (IC50) | Inhibition of migration | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM | Significant inhibition of migration | [1] | |

| Gene Expression (mRNA) | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in Irg1 mRNA | [1] |

| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | No significant change in HIF1A and IL1B mRNA | [1] | |

| Protein Expression | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in IRG1 and IL-1β protein | [1] |

| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | No significant change in HIF1A and ACTB protein | [1] | |

| Metabolite Production | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in itaconate production | [1] |

Experimental Protocols

Macrophage Transwell Migration Assay

This protocol is designed to assess the effect of this compound on macrophage migration in response to a chemoattractant.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

This compound

-

Chemoattractant (e.g., MCP-1/CCL2, 100 ng/mL)

-

Transwell inserts (8 µm pore size)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Protocol:

-

Culture BMDMs to 70-80% confluency.

-

Pre-treat BMDMs with desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 3 hours.

-

Harvest and resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add 600 µL of culture medium containing the chemoattractant to the lower chamber of the transwell plate.

-

Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Enumerate the migrated cells by counting under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.

Western Blot Analysis of Inflammatory Proteins

This protocol details the detection of IRG1 and IL-1β protein levels in macrophages treated with this compound.

Materials:

-

Human Monocyte-Derived Macrophages (hMDMs)

-

This compound

-

LPS (100 ng/mL)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (anti-IRG1, anti-IL-1β, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Plate hMDMs and allow them to adhere.

-

Treat the cells with this compound (20 µM) or vehicle for 3 hours, followed by stimulation with LPS (100 ng/mL) for an additional 3 hours.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol is for measuring the mRNA levels of Irg1 and Il1b in macrophages.

Materials:

-

Human Monocyte-Derived Macrophages (hMDMs)

-

This compound

-

LPS (100 ng/mL)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for Irg1, Il1b, and a housekeeping gene (e.g., HPRT)

Primer Sequences (Human):

-

HPRT Forward: 5'-GACCAGTCAACAGGGGACAT-3'

-

HPRT Reverse: 5'-AGGTTGCAAAGCTTGCACCT-3'

-

IRG1 Forward: 5'-GCTGGCTTTCCAGAGGAAG-3'

-

IRG1 Reverse: 5'-AGCAGCAGTGAGGAGAACCA-3'

-

IL1B Forward: 5'-ATGATGGCTTATTACAGTGGCAA-3'

-

IL1B Reverse: 5'-GTCGGAGATTCGTAGCTGGA-3'

Protocol:

-

Treat hMDMs with this compound (20 µM) or vehicle for 3 hours, followed by stimulation with LPS (100 ng/mL) for 3 hours.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and the appropriate primers.

-

The thermal cycling conditions should be optimized but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

Caption: this compound inhibits BCAT1, disrupting the metabolic pathway that leads to itaconate production and subsequent inflammation in macrophages.

References

- 1. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRG1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

ERG240: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERG240 is a potent and selective inhibitor of the branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme pivotal in the metabolism of branched-chain amino acids (BCAAs) such as leucine.[1] By blocking BCAT1, this compound effectively modulates cellular metabolism, particularly in immune cells like macrophages, leading to a reduction in inflammatory responses.[1][2][3] This mechanism involves the "fixing" of a broken Krebs cycle observed in activated macrophages, thereby decreasing the production of pro-inflammatory mediators.[2][3] These characteristics position this compound as a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and certain cancers. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro Studies

| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | 3 hours | Significant reduction in Irg1 mRNA and protein levels, and itaconate production. | [4] |

| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM | 24 hours | Significant inhibition of cell migration. | [4] |

Signaling Pathway

The primary mechanism of this compound involves the inhibition of BCAT1, which plays a crucial role in the metabolic reprogramming of activated macrophages. In these cells, the Krebs cycle is often disrupted, leading to the accumulation of certain metabolites that drive inflammation. This compound, by inhibiting BCAT1, helps to restore the normal function of the Krebs cycle, thereby reducing the production of inflammatory molecules.

Caption: this compound inhibits BCAT1, modulating the Krebs cycle and reducing inflammation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., macrophages)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]

-

Incubate the plate at 37°C for 4 hours to overnight to dissolve the formazan crystals.[5][7]

-

Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]

-